Eprodisate (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eprodisate (disodium) is a small molecule drug known chemically as 1,3-propanedisulfonic acid disodium salt. It has been investigated primarily for its potential to slow the decline of renal function in patients with Amyloid A (AA) amyloidosis . This compound is characterized by its ability to inhibit the deposition of amyloid fibrils in tissues, which is a hallmark of AA amyloidosis .
Preparation Methods
Eprodisate (disodium) can be synthesized through various chemical routes. One common method involves the reaction of propane-1,3-diol with sulfur trioxide to form 1,3-propanedisulfonic acid, which is then neutralized with sodium hydroxide to yield the disodium salt . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
Eprodisate (disodium) undergoes several types of chemical reactions:
Oxidation and Reduction:
Substitution Reactions: The sulfonate groups in eprodisate can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or other strong bases.
Major Products: The primary product of these reactions is typically the modified sulfonate compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Eprodisate (disodium) has a wide range of scientific research applications:
Mechanism of Action
Eprodisate (disodium) exerts its effects by binding to glycosaminoglycan-binding sites on Serum Amyloid A (SAA) proteins, thereby inhibiting the polymerization of amyloid fibrils and their subsequent deposition in tissues . This mechanism helps to slow the progression of renal disease in patients with AA amyloidosis .
Comparison with Similar Compounds
Eprodisate (disodium) is unique among similar compounds due to its specific mechanism of action and its effectiveness in inhibiting amyloid fibril formation. Similar compounds include:
Heparan Sulfate: Another glycosaminoglycan that can inhibit amyloid fibril formation but has a broader range of biological activities.
Sodium 1,3-propanedisulfonate: A structurally similar compound but with different pharmacological properties.
Eprodisate stands out due to its targeted action on SAA proteins and its potential therapeutic benefits in amyloidosis .
Properties
Molecular Formula |
C3H6Na2O6S2 |
---|---|
Molecular Weight |
248.2 g/mol |
IUPAC Name |
disodium;propane-1,3-disulfonate |
InChI |
InChI=1S/C3H8O6S2.2Na/c4-10(5,6)2-1-3-11(7,8)9;;/h1-3H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2 |
InChI Key |
DKGJFKPIUSHDIT-UHFFFAOYSA-L |
Canonical SMILES |
C(CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.